N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a diphenylphosphanyl group, a tri(propan-2-yl)phenyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylphosphanyl Intermediate: This step involves the reaction of diphenylphosphine with an appropriate halogenated precursor under controlled conditions to form the diphenylphosphanyl intermediate.
Introduction of the Tri(propan-2-yl)phenyl Group: The next step involves the coupling of the diphenylphosphanyl intermediate with a tri(propan-2-yl)phenyl halide in the presence of a suitable catalyst, such as palladium, to form the desired product.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-trimethylphenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
- N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-triethylphenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the tri(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
Molecular Formula |
C39H50NOPS |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43?/m1/s1 |
InChI Key |
DLRLCFOJDAMIJT-HVJXEPNNSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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